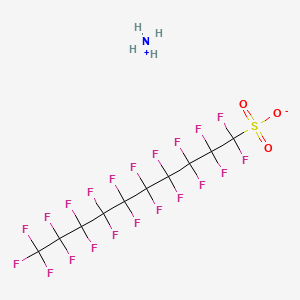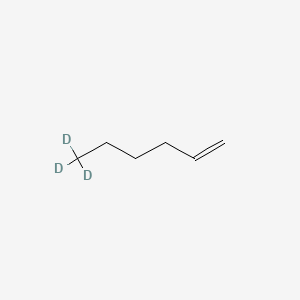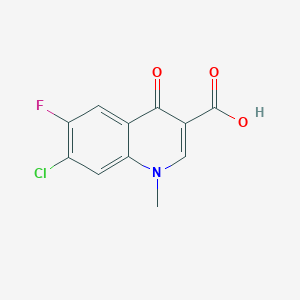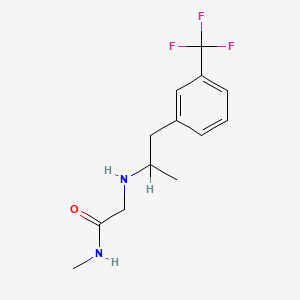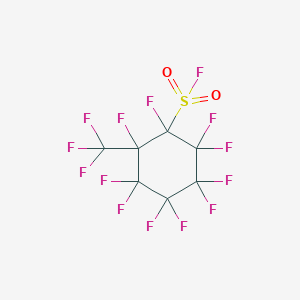
Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid with low toxicity and high chemical and thermal stability . This compound is notable for its unique structure, which includes a cyclohexane ring substituted with sulfonyl fluoride and multiple fluorine atoms, making it highly stable and resistant to various chemical reactions .
Preparation Methods
Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)- can be synthesized through the reaction of fluorinated cyclohexane derivatives. One common method involves the reaction of fluorinated cyclohexane sulfonyl fluoride with fluorinated cyclohexane sulfonyl chloride . The reaction conditions typically require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to achieve high purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including substitution and addition reactions. Due to its high fluorine content, it is highly resistant to oxidation and reduction reactions. Common reagents used in these reactions include strong bases and nucleophiles, which can displace the sulfonyl fluoride group . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include fluorinated derivatives with modified functional groups .
Scientific Research Applications
Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)- has a wide range of scientific research applications. In chemistry, it is used as a reagent for introducing fluorinated groups into organic molecules, which can enhance their stability and reactivity . In biology and medicine, it is studied for its potential use in drug development, particularly for designing molecules with improved pharmacokinetic properties . In the industry, it is utilized in the production of advanced materials, such as liquid crystals and dielectric materials, due to its unique electronic properties .
Mechanism of Action
The mechanism by which cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)- exerts its effects involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules . This interaction can lead to the formation of stable covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application, but they often include enzymes and proteins with nucleophilic active sites .
Comparison with Similar Compounds
Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)- can be compared with other fluorinated sulfonyl fluorides, such as perfluorobutanesulfonyl fluoride and perfluorohexanesulfonyl fluoride . These compounds share similar properties, such as high stability and resistance to chemical reactions, but differ in their molecular structures and specific applications. Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)- is unique due to its cyclohexane ring structure, which provides distinct electronic and steric properties .
Properties
CAS No. |
68318-34-3 |
|---|---|
Molecular Formula |
C7F14O2S |
Molecular Weight |
414.12 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6-decafluoro-6-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C7F14O2S/c8-1(7(18,19)20)2(9,10)3(11,12)4(13,14)5(15,16)6(1,17)24(21,22)23 |
InChI Key |
SLYWOXPMQGKVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


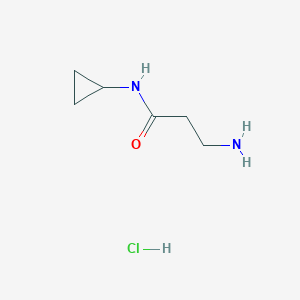
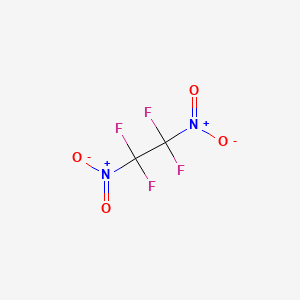
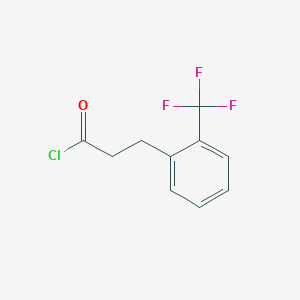
![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
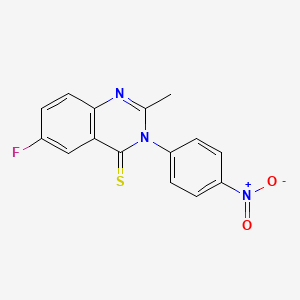
![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)
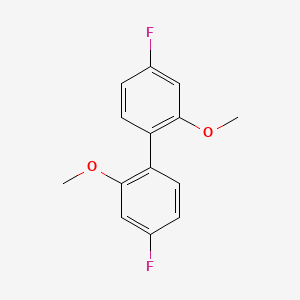
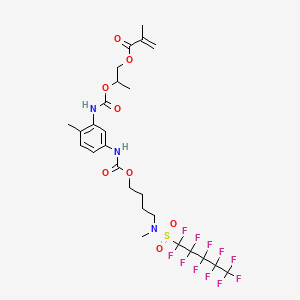
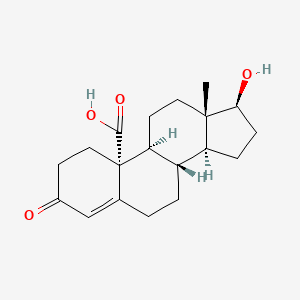
![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)
